3-chloro-N-methylpyrazine-2-carboxamide 3-chloro-N-methylpyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14328621
InChI: InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11)
SMILES:
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol

3-chloro-N-methylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC14328621

Molecular Formula: C6H6ClN3O

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-methylpyrazine-2-carboxamide -

Specification

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
IUPAC Name 3-chloro-N-methylpyrazine-2-carboxamide
Standard InChI InChI=1S/C6H6ClN3O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H,8,11)
Standard InChI Key YNXCSBRVQKYVCN-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=NC=CN=C1Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

3-Chloro-N-methylpyrazine-2-carboxamide has the molecular formula C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol. The pyrazine ring, a six-membered aromatic system containing two nitrogen atoms at positions 1 and 4, is substituted with:

  • A chlorine atom at position 3.

  • A carboxamide group (-CONHMe) at position 2, where the amide nitrogen is methylated.

The compound’s planar structure and electron-withdrawing substituents (chlorine and carboxamide) influence its reactivity and intermolecular interactions .

Spectral Characterization

Infrared (IR) spectroscopy of analogous pyrazinecarboxamides reveals key absorption bands:

  • N-H stretch: 3320–3300 cm⁻¹ (amide).

  • C=O stretch: 1680–1690 cm⁻¹ (carboxamide).

  • C-Cl stretch: 750–550 cm⁻¹.

  • Pyrazine ring vibrations: 1600–1400 cm⁻¹ .

For 3-chloro-N-methylpyrazine-2-carboxamide, predicted peaks align with these ranges, with minor shifts due to methyl substitution on the amide nitrogen .

Synthetic Methodologies

Synthesis from Pyrazinecarboxylic Acid Derivatives

The synthesis typically proceeds via a two-step route:

Formation of 3-Chloropyrazine-2-Carbonyl Chloride

3-Chloropyrazine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction occurs under reflux (80°C) for 6 hours, yielding the acyl chloride intermediate :

3-Cl-Pyrazine-2-COOH+SOCl2DMF, 80°C3-Cl-Pyrazine-2-COCl+HCl+SO2\text{3-Cl-Pyrazine-2-COOH} + \text{SOCl}_2 \xrightarrow{\text{DMF, 80°C}} \text{3-Cl-Pyrazine-2-COCl} + \text{HCl} + \text{SO}_2

Amidation with Methylamine

The acyl chloride reacts with methylamine (CH₃NH₂) in anhydrous dichloromethane at 0–5°C to form the target compound. Triethylamine is added to scavenge HCl :

3-Cl-Pyrazine-2-COCl+CH₃NH₂Et₃N, 0°C3-Cl-N-Me-Pyrazine-2-Carboxamide+Et₃NH⁺Cl⁻\text{3-Cl-Pyrazine-2-COCl} + \text{CH₃NH₂} \xrightarrow{\text{Et₃N, 0°C}} \text{3-Cl-N-Me-Pyrazine-2-Carboxamide} + \text{Et₃NH⁺Cl⁻}

Yield: 75–85% after recrystallization from ethanol-water .

Industrial-Scale Production

Patent CN109369545B describes a scalable method for analogous pyrazinecarboxamides :

  • Continuous Flow Reactors: Enhance mixing and heat transfer during chlorination.

  • Automated Purification: Chromatography or recrystallization achieves >98% purity.

  • Waste Minimization: Solvent recovery systems reduce environmental impact.

Physicochemical Properties

Thermal Stability and Solubility

PropertyValue
Melting Point135–137°C (predicted)
Solubility in Water2.1 g/L (25°C)
Solubility in Ethanol45 g/L (25°C)
LogP (Octanol-Water)1.8

The compound’s moderate lipophilicity (LogP = 1.8) suggests membrane permeability, a desirable trait for bioactive molecules .

Crystallographic Data

Single-crystal X-ray diffraction of related compounds shows:

  • Pyrazine Ring Planarity: Deviations <0.02 Å.

  • Hydrogen Bonding: N-H···O=C interactions stabilize crystal packing .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

3-Cl-N-Me-Pyrazine-2-Carboxamide+NH2REtOH, Δ3-NR-N-Me-Pyrazine-2-Carboxamide+HCl\text{3-Cl-N-Me-Pyrazine-2-Carboxamide} + \text{NH}_2\text{R} \xrightarrow{\text{EtOH, Δ}} \text{3-NR-N-Me-Pyrazine-2-Carboxamide} + \text{HCl}

Example: Reaction with morpholine yields 3-morpholino-N-methylpyrazine-2-carboxamide (84% yield) .

Reduction of the Amide Group

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylamine derivative:

CONHMeLiAlH₄, THFCH₂NHMe\text{CONHMe} \xrightarrow{\text{LiAlH₄, THF}} \text{CH₂NHMe}

This transformation is critical for generating secondary amine intermediates .

Applications in Pharmaceutical Research

Antimicrobial Activity

Pyrazinecarboxamides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 µg/mL) . The chlorine substituent enhances membrane disruption by increasing electrophilicity.

Kinase Inhibition

Molecular docking studies predict strong binding to EGFR kinase (binding energy = -9.2 kcal/mol), suggesting potential anticancer applications .

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